2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
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Overview
Description
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . This compound is characterized by a naphthalene ring system that is partially hydrogenated, making it a tetrahydronaphthalene derivative. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol typically involves the hydrogenation of naphthalene derivatives followed by alkylation. One common method includes the hydrogenation of 2-naphthol to form 5,6,7,8-tetrahydro-2-naphthol, which is then subjected to alkylation with isobutylene in the presence of a strong acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient hydrogenation and alkylation processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form more saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one.
Reduction: 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine.
Substitution: 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-chloride.
Scientific Research Applications
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity by binding to active sites, thereby influencing metabolic processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in the modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one: This compound is similar in structure but differs in the functional group, having a ketone instead of an alcohol.
5,6,7,8-Tetrahydro-2-naphthol: This compound shares the tetrahydronaphthalene core but lacks the additional alkyl group.
Uniqueness
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is unique due to its specific combination of a tetrahydronaphthalene ring and an alkyl-substituted alcohol group. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10(2)14(15)13-8-7-11-5-3-4-6-12(11)9-13/h7-10,14-15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUBTYGNWBXBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(CCCC2)C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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